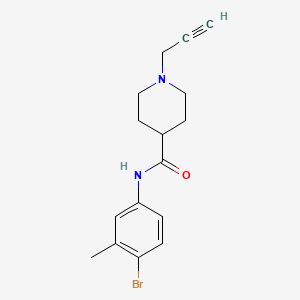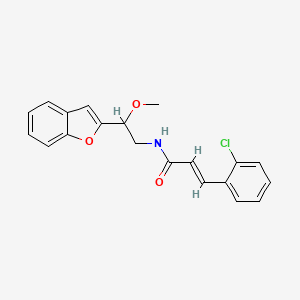
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H31N3O5S and its molecular weight is 425.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Derivatives and Chemical Synthesis
Synthesis of Sulfonamido Derivatives : Compounds involving morpholine, piperidine, and related structures have been synthesized for potential applications in various fields. For instance, Catsoulacos and Camoutsis (1980) explored the synthesis of amides of 2-sulfonamido-4,5-dimethoxyphenylacetic acid, which includes reactions with piperidine and morpholine. These compounds, however, did not show antitumor activity in certain leukemia lines (Catsoulacos & Camoutsis, 1980).
Synthesis of Analog Compounds : Tobiishi et al. (2007) worked on methoxy and fluorine analogs of specific cannabinoid receptor ligands. They synthesized compounds with a piperidinyl carboxamide structure, suggesting their potential in medical imaging, particularly in positron emission tomography (PET) studies (Tobiishi et al., 2007).
Development of Prodrugs : Research by Rautio et al. (2000) includes the synthesis of novel morpholinyl- and methylpiperazinylacyloxyalkyl esters for potential use in topical drug delivery. These compounds, derivatives of naproxen, showed improved skin permeation properties, suggesting their applicability in enhancing drug delivery through the skin (Rautio et al., 2000).
Medicinal Chemistry and Pharmacology
Synthesis of Anti-Inflammatory Agents : Abu‐Hashem et al. (2020) synthesized novel compounds derived from benzodifuranyl and thiazolopyrimidines, incorporating piperazine or morpholine. These compounds showed significant anti-inflammatory and analgesic activities, indicating their potential in medicinal applications (Abu‐Hashem et al., 2020).
Synthesis of Insecticides : Bakhite et al. (2014) synthesized pyridine derivatives, including N-morpholinium compounds, to study their insecticidal activity. These compounds displayed moderate to strong aphidicidal activities, suggesting their use in agricultural pest control (Bakhite et al., 2014).
Neuropharmacology Studies : Carroll et al. (2005) studied JDTic, a compound incorporating a piperidinyl structure, for its effects on physical dependence on morphine. It showed potential in mitigating certain withdrawal signs, indicating its possible application in treating opiate abuse (Carroll et al., 2005).
Eigenschaften
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5S/c1-27-18-5-3-4-17(14-18)19(22-10-12-28-13-11-22)15-21-20(24)16-6-8-23(9-7-16)29(2,25)26/h3-5,14,16,19H,6-13,15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDNLHZQWDRKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662125.png)
![N-(3-bromophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2662128.png)
![ethyl N-[3-(4-benzylpiperazino)-2-cyanoacryloyl]carbamate](/img/structure/B2662129.png)
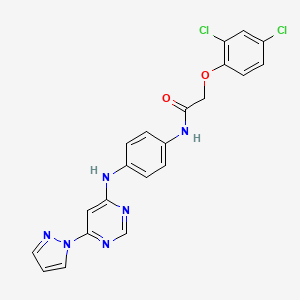
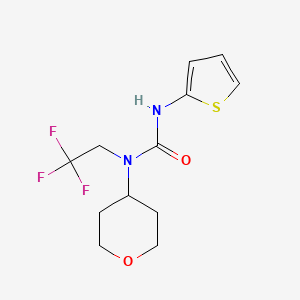
![2-Bromo-1-[1,3]dioxolo[4,5-B]pyridin-6-ylethanone](/img/structure/B2662132.png)
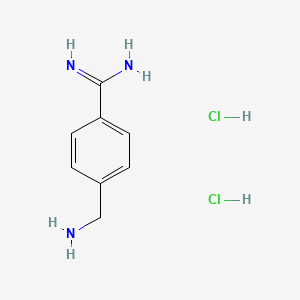
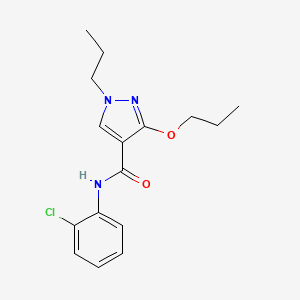


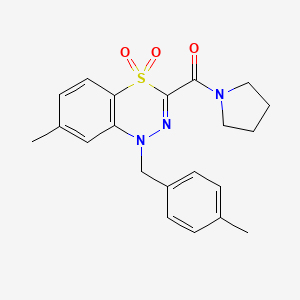
![(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2662142.png)
